molecular formula C11H17NO B12110650 Benzeneethanol, beta-(dimethylamino)-beta-methyl- CAS No. 25022-57-5

Benzeneethanol, beta-(dimethylamino)-beta-methyl-

Cat. No.: B12110650
CAS No.: 25022-57-5
M. Wt: 179.26 g/mol
InChI Key: LPRFMORIBYRUCI-UHFFFAOYSA-N
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Description

Benzeneethanol, beta-(dimethylamino)-beta-methyl- is a chemical compound with the molecular formula C11H17NO. It is a derivative of phenethyl alcohol, where the hydroxyl group is substituted with a dimethylamino group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, beta-(dimethylamino)-beta-methyl- typically involves the reaction of phenethyl alcohol with dimethylamine and formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5CH2CH2OH+HCHO+(CH3)2NHC6H5CH2CH(CH3)(N(CH3)2)+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{HCHO} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{CH}_3)(\text{N(CH}_3\text{)}_2) + \text{H}_2\text{O} C6​H5​CH2​CH2​OH+HCHO+(CH3​)2​NH→C6​H5​CH2​CH(CH3​)(N(CH3​)2​)+H2​O

Industrial Production Methods

In industrial settings, the production of Benzeneethanol, beta-(dimethylamino)-beta-methyl- involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, beta-(dimethylamino)-beta-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

    Oxidation: Formation of benzeneacetone or benzoic acid derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Benzeneethanol, beta-(dimethylamino)-beta-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Benzeneethanol, beta-(dimethylamino)-beta-methyl- involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl alcohol: A simpler analog with a hydroxyl group instead of the dimethylamino and methyl groups.

    Benzeneethanol, alpha-(dimethylamino)-alpha-methyl-: A structural isomer with different positioning of the functional groups.

Uniqueness

Benzeneethanol, beta-(dimethylamino)-beta-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

CAS No.

25022-57-5

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(dimethylamino)-2-phenylpropan-1-ol

InChI

InChI=1S/C11H17NO/c1-11(9-13,12(2)3)10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3

InChI Key

LPRFMORIBYRUCI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=CC=C1)N(C)C

Origin of Product

United States

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